![molecular formula C18H16N2O5 B270516 2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B270516.png)
2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that the compound exerts its antitumor activity through the induction of apoptosis, which is a programmed cell death mechanism. It has also been proposed that the compound may inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole can induce significant changes in biochemical and physiological parameters. It has been found to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to inhibit the growth of certain bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole in lab experiments include its potent antitumor activity, broad-spectrum antimicrobial activity, and ability to modulate various biochemical and physiological parameters. However, some limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole. One direction is to investigate the compound's potential in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Another direction is to explore the compound's mechanism of action in greater detail, which could lead to the development of more potent derivatives. Additionally, the potential synergistic effects of this compound with other drugs could be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole can be achieved through a multi-step reaction. The first step involves the reaction of 2-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-(1,3-benzodioxol-5-yloxy)methyl-1,3,4-oxadiazole to give the desired compound.
Wissenschaftliche Forschungsanwendungen
2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole has been extensively studied for its potential in various scientific research applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties.
Eigenschaften
Produktname |
2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole |
---|---|
Molekularformel |
C18H16N2O5 |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yloxymethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H16N2O5/c1-2-21-14-6-4-3-5-13(14)18-20-19-17(25-18)10-22-12-7-8-15-16(9-12)24-11-23-15/h3-9H,2,10-11H2,1H3 |
InChI-Schlüssel |
OSDVZXPMFCLPHK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NN=C(O2)COC3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CCOC1=CC=CC=C1C2=NN=C(O2)COC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.